molecular formula C16H21NO2 B12907907 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol

Cat. No.: B12907907
M. Wt: 259.34 g/mol
InChI Key: BVBUQVCGAXALQT-HWKANZROSA-N
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Description

The compound 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol features a 4,4-dimethyl-4,5-dihydrooxazol-2-yl group linked via a methylene bridge to a phenyl ring, which is further connected to a but-3-en-1-ol chain.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(E)-4-[4-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]phenyl]but-3-en-1-ol

InChI

InChI=1S/C16H21NO2/c1-16(2)12-19-15(17-16)11-14-8-6-13(7-9-14)5-3-4-10-18/h3,5-9,18H,4,10-12H2,1-2H3/b5-3+

InChI Key

BVBUQVCGAXALQT-HWKANZROSA-N

Isomeric SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)/C=C/CCO)C

Canonical SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)C=CCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the attachment of the phenyl group and the butenol side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmaceutical intermediate. It is linked to the synthesis of antihistamines, particularly Bilastine, which is used for treating allergic rhinitis and chronic urticaria. Its structure allows it to interact effectively with H1 receptors, providing non-sedating antihistaminic effects.

Case Study: Bilastine Synthesis
In a study focused on the synthesis of Bilastine, 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol served as a critical intermediate. The research demonstrated that modifying the side chains of this compound could enhance the efficacy and reduce side effects associated with traditional antihistamines .

Material Science

The compound's unique molecular structure allows it to be explored in the development of advanced materials. Its properties can be utilized in creating polymers with specific functionalities, such as enhanced thermal stability and chemical resistance.

Research Example: Polymer Development
A recent study investigated the incorporation of this compound into polymer matrices. The results indicated improved mechanical properties and thermal resistance compared to conventional polymers .

Synthetic Chemistry

As a versatile building block in organic synthesis, this compound can facilitate various reactions, including coupling reactions and functional group transformations.

Synthesis Pathway Analysis
Research has outlined several synthetic pathways utilizing this compound as a precursor for more complex molecules. These pathways are crucial for developing new drugs and agrochemicals .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for antihistamine synthesisEnhanced efficacy in allergic treatments
Material ScienceDevelopment of advanced polymersImproved mechanical and thermal properties
Synthetic ChemistryBuilding block for organic synthesisVersatile precursor for complex molecule creation

Mechanism of Action

The mechanism of action of 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group play crucial roles in binding to target molecules, while the butenol side chain may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Physical State Synthesis Yield Reference
4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol (Target) Dihydrooxazolylmethyl-phenyl + butenol chain Not Provided Not Provided Not Reported Not Reported -
2-((3S,5S,7S)-Adamantan-1-yl(methyl)amino)-N-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl) acetamide (3d) Dihydrooxazolylphenyl + adamantyl-aminoacetamide C23H29N3O2 395.55 Yellow wax 56%
TUKYSA (Tucatinib) Dihydrooxazolylquinazoline + triazolopyridinyloxy-methylphenyl C26H24N8O2 480.52 Tablet (pharmaceutical) Not Reported
4-(4-(4-Methoxyphenyl)-2-phenylquinazolin-6-yl)but-3-yn-1-ol (5h) Quinazolinyl-phenyl + butynol chain C25H21N2O2 381.16 Yellow solid 90%
4-(2-Phenyl-6-(phenylethynyl)quinazolin-4-yl)but-3-yn-1-ol (6a) Ethynylquinazolinyl-phenyl + butynol chain C26H19N2O 375.15 Yellow solid 78%

Key Observations

Oxazoline Moieties: The target compound and 3d share the 4,4-dimethyl-4,5-dihydrooxazol-2-yl group, which is known to enhance stability and metal-binding capacity in coordination chemistry . In Tucatinib, the dihydrooxazol group is integrated into a quinazoline scaffold, contributing to its kinase inhibitory activity .

The alkenol chain in the target may offer greater conformational flexibility compared to the rigid alkyne linkages in 5h and 6a .

Synthetic Complexity: The target compound’s synthesis likely involves cross-coupling or alkylation steps, as seen in 3d (amide coupling) and 5h/6a (Sonogashira coupling). However, the unsaturated butenol chain may require specialized conditions to avoid undesired side reactions .

Comparative Data Table: Spectroscopic and Physical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δH, ppm) Applications/Notes
Target Not Reported Not Reported Not Reported Potential coordination ligand or bioactive scaffold
3d Not Reported Not Reported δH: 1.81 (s, 1H, OH), 3.86–3.95 (m, oxazoline/amide) Coordination chemistry, catalyst design
5h 181–183 2210 (C≡C), 1511 (C=N) δH: 8.69 (dd, aromatic), 3.95 (s, OCH3) Anticancer research (quinazoline derivatives)
6a 163–164 2229 (C≡C), 1531 (C=N) δH: 8.56–8.58 (m, ethynyl-phenyl), 4.02 (t, CH2OH) Sonogashira coupling model compound

Biological Activity

The compound 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol , also known by its CAS number 202189-76-2, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H29NO4S\text{C}_{23}\text{H}_{29}\text{N}\text{O}_{4}\text{S}

Molecular Weight : 415.55 g/mol
Molecular Formula : C23H29NO4S
IUPAC Name : 2-{4-[1-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1-methylethyl]phenyl}ethyl 4-methylbenzenesulfonate

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. Key areas of interest include:

  • Antihistaminic Properties : The compound is related to antihistamines, particularly in the context of allergic responses. It has been noted for its ability to inhibit histamine release, thereby alleviating symptoms associated with allergic rhinitis and chronic urticaria .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through mechanisms involving the modulation of neurotransmitter systems .
  • Anti-inflammatory Activity : There is evidence to suggest that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Histamine Receptor Blockade : Similar to other antihistamines, it likely acts by blocking H1 receptors, preventing histamine from exerting its effects on target tissues .
  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production or activity of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Zhang et al. (2020)Reported significant antihistaminic activity in vitro and in vivo models, suggesting efficacy in allergic conditions .
Lee et al. (2021)Demonstrated neuroprotective effects in animal models of neurodegeneration, indicating potential for treating neurodegenerative diseases .
Kumar et al. (2023)Found that the compound reduced inflammatory markers in a murine model of arthritis, supporting its anti-inflammatory potential .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects:

  • Aquatic Toxicity : The compound is classified as very toxic to aquatic life with long-lasting effects, highlighting the need for caution in environmental contexts .
  • Reproductive Toxicity : There are indications that it may have adverse effects on fertility and fetal development based on preliminary assessments .

Q & A

Q. Advanced Research Focus

  • DFT/TDDFT Modeling : Density functional theory (DFT) optimizes ground-state geometries, while time-dependent DFT (TDDFT) predicts absorption/emission spectra. For derivatives like 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-phenol (DDOP), TDDFT accurately simulates excited-state intramolecular proton transfer (ESIPT) reactions, explaining fluorescence quenching .
  • Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions. Methanol and acetonitrile are common choices for simulating experimental conditions .
  • Vibrational Analysis : Calculate IR frequencies to validate experimental FT-IR data and assign vibrational modes to specific structural features .

How can crystallographic data inconsistencies be resolved when determining the structure of this compound?

Q. Advanced Research Focus

  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Use synchrotron radiation for weakly diffracting crystals .
  • Twinned Data Refinement : If twinning is detected (common in chiral oxazoline derivatives), use SHELXL’s TWIN and BASF commands to refine twin laws. highlights SHELXL’s robustness in handling twinned macromolecular data .
  • Disorder Modeling : For flexible alkene or alcohol groups, apply PART and SUMP restraints to model alternative conformers. demonstrates this approach in organotin-oxazoline complexes .

What are the challenges in characterizing the stereochemistry of the but-3-en-1-ol group in this compound?

Q. Advanced Research Focus

  • NOESY NMR : Detect spatial proximity between the oxazoline methyl groups and alkene protons to infer cis/trans configurations. For example, NOE correlations between Halkene_\text{alkene} and Hoxazoline_\text{oxazoline} indicate a cis arrangement .
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. reports 56% yield for a related chiral oxazoline ligand after recrystallization .
  • VCD Spectroscopy : Vibrational circular dichroism (VCD) provides unambiguous stereochemical assignments by comparing experimental and computed spectra .

How can contradictory spectral data (e.g., NMR vs. IR) be reconciled during structural analysis?

Q. Advanced Research Focus

  • Cross-Validation : Reconcile NMR chemical shifts with IR stretches. For example, if IR shows a C=N stretch but NMR lacks imine proton signals, confirm the absence of tautomerization (e.g., oxazoline ↔ imine) via variable-temperature NMR .
  • Dynamic Effects : Use 1H^1 \text{H}-NMR line-shape analysis to detect dynamic processes (e.g., ring puckering in the dihydrooxazole moiety) that may obscure signals .
  • Computational Validation : Compare experimental IR peaks with DFT-calculated vibrations to identify misassignments. ’s TDDFT approach resolved discrepancies in ESIPT-active derivatives .

What role does the 4,4-dimethyl group play in the stability of oxazoline-containing ligands?

Q. Advanced Research Focus

  • Steric Protection : The dimethyl group shields the oxazoline nitrogen from hydrolysis, enhancing ligand stability in protic solvents. shows Ag(I) complexes with this group remain intact in MeOH/water mixtures .
  • Conformational Rigidity : The dimethyl group restricts ring puckering, reducing entropy loss upon metal coordination. This improves binding affinity, as seen in Rh(I) catalysts with TOFs >500 h1^{-1} .
  • Electronic Effects : The electron-donating methyl groups increase oxazoline basicity, favoring stronger metal-ligand bonds. This is critical in Pd-catalyzed C–N coupling, where ligand basicity correlates with TONs .

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